2-Fluoro-5-phenylethynylpyridine
Description
Properties
IUPAC Name |
2-fluoro-5-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-9-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNFJBHDVQCEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 2-Fluoro-5-methylpyridine to 2-Fluoro-5-pyridinecarboxylic Acid
- Starting from 2-fluoro-5-methylpyridine, oxidation is performed using potassium permanganate (KMnO4) or sodium permanganate (NaMnO4) in aqueous medium.
- The reaction is typically carried out under heating with mechanical stirring.
- Addition of a base such as sodium hydroxide or potassium hydroxide (1.0–1.3 equivalents relative to the methylpyridine) enhances conversion efficiency.
- The molar ratio of oxidant to 2-fluoro-5-methylpyridine is optimally maintained between 2:1 and 4:1 to achieve high conversion.
Acyl Chlorination to 2-Fluoro-5-formyl Chloropyridine
- The 2-fluoro-5-pyridinecarboxylic acid intermediate is reacted with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in chlorinated solvents such as dichloromethane, chloroform, or 1,2-dichloroethane.
- Reaction conditions involve refluxing followed by solvent removal under reduced pressure.
- Subsequent addition of an alkane solvent (e.g., n-pentane, n-hexane, cyclohexane, or n-heptane), cooling, and filtration yield a solution of 2-fluoro-5-formyl chloropyridine.
- Final purification via reduced pressure distillation at 90–94 °C under 15 mm Hg yields a high-purity product (>99% purity).
Table 1: Key Parameters for Preparation of 2-Fluoro-5-formyl Chloropyridine
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxidation | 2-fluoro-5-methylpyridine, KMnO4/NaMnO4, NaOH/KOH (1–1.3 eq) | Molar ratio oxidant:substrate 2–4:1; aqueous medium, heating |
| Acyl Chlorination | Thionyl chloride or oxalyl chloride, chlorinated solvent, reflux | Equivalent ratio 1–2.5:1 (acid chloride:acid) |
| Purification | Alkane solvent addition, cooling, filtration, reduced pressure distillation | Distillation at 90–94 °C/15 mm Hg |
Introduction of Phenylethynyl Group via Sonogashira Coupling
The phenylethynyl substituent is typically introduced by palladium-catalyzed Sonogashira cross-coupling, which couples an aryl or heteroaryl halide with a terminal alkyne.
General Procedure
- The 2-fluoro-5-halopyridine (usually bromide or iodide) serves as the electrophilic coupling partner.
- Phenylacetylene is used as the terminal alkyne.
- Catalysts: Pd(PPh3)2Cl2 or Pd(PPh3)4, often with copper(I) iodide as co-catalyst.
- Base: Triethylamine or diisopropylamine.
- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
- Reaction temperature: Typically 60–100 °C.
- Reaction time: Several hours until completion monitored by TLC or HPLC.
Reaction Considerations
- The presence of the fluorine atom on the pyridine ring can influence reactivity and regioselectivity.
- Optimizing catalyst loading and base choice is essential to minimize side reactions such as homocoupling of alkynes.
- Purification is usually achieved by column chromatography or recrystallization.
Representative Research Findings
A study involving radiosynthesis of fluorinated pyridine derivatives highlighted the use of nucleophilic fluorination and subsequent coupling reactions to prepare fluorinated heterocycles with alkyne substituents. Although focused on radiolabeled compounds, the synthetic principles are applicable to cold (non-radioactive) analogues such as this compound.
Summary of Preparation Methodology
| Stage | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Oxidation | Oxidation | KMnO4 or NaMnO4, NaOH/KOH, aqueous, heat | Conversion of 2-fluoro-5-methylpyridine to acid |
| 2. Acyl Chlorination | Acyl Chloride formation | Thionyl chloride or oxalyl chloride, chlorinated solvent, reflux | Formation of 2-fluoro-5-formyl chloropyridine |
| 3. Halogenation (if needed) | Halogenation | Halogen source (Br2, I2) | Preparation of 2-fluoro-5-halopyridine for coupling |
| 4. Sonogashira Coupling | Pd-catalyzed coupling | Pd catalyst, CuI, base, phenylacetylene, solvent, heat | Introduction of phenylethynyl group at 5-position |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-phenylethynylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The triple bond in the phenylethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used, often in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while addition reactions can produce halogenated or hydrogenated derivatives .
Scientific Research Applications
2-Fluoro-5-phenylethynylpyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand the effects of fluorinated pyridines on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is used in the development of new materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-phenylethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and activity. The phenylethynyl group can also play a role in the compound’s overall biological activity by interacting with hydrophobic pockets in the target molecules .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Electronic Comparisons
2-Fluoro-5-(4-fluorophenyl)pyridine ()
- Structure : Fluorine at 2-position; 4-fluorophenyl group at 5-position.
- Key Differences : Replaces the ethynyl linker with a direct phenyl ring. The additional fluorine on the phenyl group increases electron-withdrawing effects.
- The 4-fluorophenyl substituent may enhance lipophilicity and influence binding affinity in biological targets .
2-Fluoro-4-methyl-5-nitropyridine ()
- Structure : Fluorine at 2-position, nitro group at 5-position, methyl at 4-position.
- Key Differences: Nitro group is strongly electron-withdrawing, making the pyridine ring more electron-deficient.
- Implications : Higher reactivity in nucleophilic substitution reactions compared to the ethynyl-substituted compound. The nitro group may reduce stability under reducing conditions .
5-(2-Fluorophenyl)-2-hydroxynicotinic acid ()
- Structure : Fluorophenyl at 5-position, hydroxyl and carboxylic acid groups at 2- and 3-positions.
- Key Differences : Polar functional groups (hydroxyl, carboxylic acid) drastically increase water solubility but decrease logP.
- Implications : Suitable for applications requiring aqueous solubility, such as pharmaceutical formulations, but less ideal for lipid membrane penetration .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | logP (Predicted) | Solubility |
|---|---|---|---|---|
| 2-Fluoro-5-phenylethynylpyridine | 213.2 g/mol | F, phenylethynyl | ~2.5 | Low (organic solvents) |
| 2-Fluoro-5-(4-fluorophenyl)pyridine | 207.2 g/mol | F, 4-fluorophenyl | ~2.8 | Moderate (DMSO) |
| 5-(2-Fluorophenyl)-2-hydroxynicotinic acid | 237.2 g/mol | F, hydroxyl, carboxylic acid | ~1.2 | High (aqueous) |
Note: logP values estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-5-phenylethynylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 2-fluoro-5-halopyridine (e.g., bromo or iodo derivatives) and phenylacetylene under palladium catalysis. Key variables include:
- Catalyst system : Pd(PPh₃)₂Cl₂ with CuI co-catalyst in amine solvents (e.g., triethylamine) .
- Temperature : Optimal yields (~70–80%) are achieved at 60–80°C; higher temperatures may promote side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor purity via TLC or HPLC.
Q. How should researchers safely handle this compound given limited toxicity data?
- Methodological Answer : Adopt precautionary measures as per safety data sheets (SDS) for structurally similar pyridine derivatives:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and fume hood use .
- Exposure Mitigation : Avoid inhalation (use N95 masks if ventilation is inadequate) and skin contact (wash immediately with soap/water) .
- Waste Disposal : Collect organic waste in sealed containers; consult institutional guidelines for halogenated compound disposal .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize:
- NMR Spectroscopy : , , and to confirm substitution patterns and phenylacetylene integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~242.08 Da).
- IR Spectroscopy : C≡C stretch (~2100 cm⁻¹) and aromatic C-F vibrations (~1200–1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for target binding studies?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases). Parameterize fluorine and ethynyl groups for accurate van der Waals radii .
- DFT Calculations : Compute electrostatic potential maps (e.g., Gaussian 16) to identify electrophilic regions for functionalization .
- SAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on pyridine) with binding affinity data .
Q. How should researchers address contradictions in reactivity data during functionalization of this compound?
- Methodological Answer :
- Controlled Replicates : Repeat experiments under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference .
- In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation (e.g., dehalogenation byproducts).
- Alternative Pathways : Test palladium-free conditions (e.g., Cu-mediated couplings) if catalyst poisoning is suspected .
- Case Study : If fluoropyridine ring undergoes unexpected substitution, compare with analogous chloro derivatives to isolate electronic vs. steric effects .
Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Assay Design : Use fluorescence-based or radiometric assays (e.g., kinase activity) with positive/negative controls.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM; calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
- Counter-Screens : Assess selectivity against related enzymes (e.g., PDEs) to rule out off-target effects .
- Troubleshooting : If activity is absent, verify compound stability in assay buffer (pH 7.4, 37°C) via LC-MS .
Safety and Compliance
Q. What institutional protocols apply to storage and disposal of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
